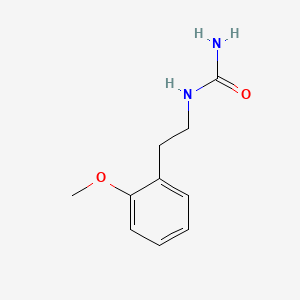

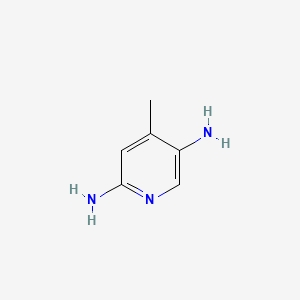

2,5-Diamino-4-picoline

Übersicht

Beschreibung

2,5-Diamino-4-picoline is a chemical compound that is part of the picoline family, which are methylpyridines with a wide range of applications in chemical synthesis and pharmaceuticals. Although the provided papers do not directly discuss 2,5-Diamino-4-picoline, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding the broader context of picoline derivatives.

Synthesis Analysis

The synthesis of related compounds such as 2,4-diaminoquinazolines involves the sequential condensation of 2-aminobenzonitriles and amines starting from an acyl isothiocyanate resin, leading to traceless cleavage and cyclization . This method could potentially be adapted for the synthesis of 2,5-Diamino-4-picoline by altering the starting materials and reaction conditions. Additionally, the synthesis of a complex with 2-amino-5-picolinium as a component demonstrates the ability to incorporate picoline derivatives into larger molecular structures .

Molecular Structure Analysis

The molecular structure of picoline derivatives can be complex, as seen in the novel complex (2A5PCoCl4), which crystallizes in the monoclinic system and features an alternation of inorganic and organic layers . The crystal structure is stabilized by various hydrogen bonds, indicating that 2,5-Diamino-4-picoline could also engage in similar intermolecular interactions.

Chemical Reactions Analysis

Picoline derivatives can undergo a variety of chemical reactions. For instance, the synthesis of 2-amino-5-bromo-3-nitro-4-picoline from 2-nitramino-4-picoline demonstrates the use of the nitramino functionality as both a protecting group and a directional handle for regioselective synthesis . This suggests that 2,5-Diamino-4-picoline could also be a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of picoline derivatives can be quite diverse. For example, the thermal stability of the (2A5PCoCl4) complex was investigated using DTA/TG analyses, which could be relevant when considering the stability of 2,5-Diamino-4-picoline under various conditions . The nitration of amino- and diaminopyridines leads to dinitrated derivatives, which could imply that 2,5-Diamino-4-picoline might also be susceptible to similar reactions .

Wissenschaftliche Forschungsanwendungen

Alternate Synthesis Routes

An alternate route to synthesize related picoline derivatives, such as 2-amino-5-bromo-3-nitro-4-picoline, has been explored for its efficiency and selectivity, highlighting its relevance in drug development processes (Bhattacharya et al., 2007).

Coordination Complexes and Metal Interaction

Studies have shown the synthesis and characterization of heterodinuclear nickel(II)–zinc(II) complexes involving picoline, demonstrating significant insights into the coordination chemistry of these compounds (Atakol et al., 2003).

Hydrogen-Bonding Patterns

Research into the hydrogen-bonding patterns of trimethoprim picolinate and related compounds provides a deeper understanding of molecular interactions, which is essential for the design of new pharmaceuticals (Hemamalini et al., 2006).

Antimicrobial Activities and DNA Interactions

Picolinate derivatives have been examined for their antimicrobial activities, DNA interactions, and spectroscopic characterizations, offering potential applications in medicinal chemistry and biotechnology (Tamer et al., 2018).

Catalysis and Oxidation Mechanisms

The catalytic behavior of CrV0.95P0.05O4 in the selective oxidation of picolines to valuable intermediates such as picolinic acid and nicotinic acid has been investigated, demonstrating the potential for efficient and environmentally friendly catalytic processes (Shishido et al., 2003).

Wirkmechanismus

Safety and Hazards

2,5-Diamino-4-picoline is primarily used for research and development and is not intended for medicinal, household or other use . If the exposure limits are exceeded, irritation or other symptoms may be experienced . It is recommended to use a full-face respirator, wear chemical impermeable gloves, and ensure adequate ventilation when handling this chemical .

Eigenschaften

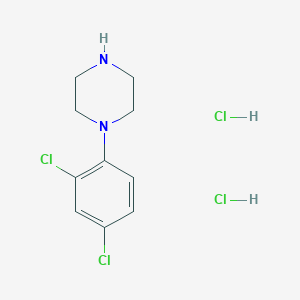

IUPAC Name |

4-methylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-2-6(8)9-3-5(4)7/h2-3H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWAACWBNMVEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370307 | |

| Record name | 2,5-Diamino-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6909-93-9 | |

| Record name | 2,5-Diamino-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1301890.png)